(1R,6S,7R)-Bicyclo[4.1.0]heptan-7-amine
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Overview
Description
(1R,6S,7R)-Bicyclo[410]heptan-7-amine is a bicyclic amine compound with a unique structure that includes a cyclopropane ring fused to a cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,6S,7R)-Bicyclo[4.1.0]heptan-7-amine typically involves the cycloisomerization of 1,6-enynes using transition metal catalysts such as platinum (II) and gold (I) . The reaction conditions often include the use of solvents like dichloromethane and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above can be optimized for industrial applications by using continuous flow reactors and optimizing reaction parameters to increase yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
(1R,6S,7R)-Bicyclo[4.1.0]heptan-7-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the amine group using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution at elevated temperatures.
Reduction: Hydrogen gas with palladium on carbon catalyst at room temperature.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of the corresponding amine derivatives.
Substitution: Formation of N-alkylated derivatives.
Scientific Research Applications
(1R,6S,7R)-Bicyclo[4.1.0]heptan-7-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a scaffold for drug design.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1R,6S,7R)-Bicyclo[4.1.0]heptan-7-amine involves its interaction with molecular targets such as enzymes and receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, thereby modulating the activity of the target molecules. The exact pathways and molecular targets are still under investigation, but its unique structure suggests potential for selective binding and activity modulation.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[4.1.0]heptenes: These compounds share a similar bicyclic structure but differ in the presence of a double bond.
Norbornene: Another bicyclic compound with a similar ring structure but different functional groups.
Cyclopropylamines: Compounds with a cyclopropane ring and an amine group, but lacking the additional cyclohexane ring.
Uniqueness
(1R,6S,7R)-Bicyclo[4.1.0]heptan-7-amine is unique due to its specific stereochemistry and the presence of both a cyclopropane and a cyclohexane ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C7H13N |
---|---|
Molecular Weight |
111.18 g/mol |
IUPAC Name |
(1R,6S)-bicyclo[4.1.0]heptan-7-amine |
InChI |
InChI=1S/C7H13N/c8-7-5-3-1-2-4-6(5)7/h5-7H,1-4,8H2/t5-,6+,7? |
InChI Key |
DYJJOXPTDCNLEF-MEKDEQNOSA-N |
Isomeric SMILES |
C1CC[C@H]2[C@@H](C1)C2N |
Canonical SMILES |
C1CCC2C(C1)C2N |
Origin of Product |
United States |
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